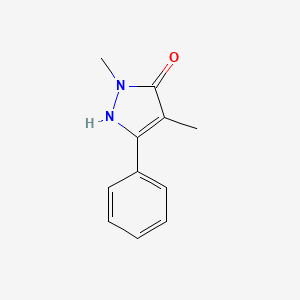

3H-Pyrazol-3-one, 1,2-dihydro-2,4-dimethyl-5-phenyl-

Description

3H-Pyrazol-3-one, 1,2-dihydro-2,4-dimethyl-5-phenyl- is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure includes substituents at positions 2 (methyl), 4 (methyl), and 5 (phenyl), which influence its physical, chemical, and biological properties. Pyrazolones are widely studied for their applications in medicinal chemistry, coordination chemistry, and material science due to their ability to form complexes and exhibit diverse reactivity .

Properties

IUPAC Name |

2,4-dimethyl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(12-13(2)11(8)14)9-6-4-3-5-7-9/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGLUSZBDNELBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN(C1=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447630 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-2,4-dimethyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113307-34-9 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-2,4-dimethyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one may involve large-scale batch or continuous processes. The choice of catalysts, solvents, and reaction conditions is crucial to ensure cost-effectiveness, scalability, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, modulate signaling pathways, or interact with cellular components.

Comparison with Similar Compounds

Positional Isomerism in Aromatic Substituents

- 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl- (CAS 18048-64-1): This analog substitutes the phenyl group at position 5 with a 3,4-dimethylphenyl group. Molecular formula: C₁₂H₁₄N₂O .

- 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (CAS 86-92-0):

Features a 4-methylphenyl group at position 2. The para-methyl substitution reduces steric hindrance compared to ortho-substituted analogs, favoring crystallization (melting point: 129°C). Used as an intermediate in dye synthesis .

Alkyl and Functional Group Modifications

- 4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one (CAS 1520752-02-6):

Substitutes the 4-methyl group with an ethyl group, increasing molecular weight (MW: 216.27) and altering solubility profiles. This modification may enhance stability in organic solvents like chloroform . - 3H-Pyrazol-3-one, 4-amino-1-ethyl-1,2-dihydro-5-methyl-2-phenyl (CAS 114682-26-7): Introduces an amino group at position 4, enabling participation in hydrogen bonding and coordination chemistry. Such derivatives are precursors for antibacterial Schiff base complexes .

Physical and Chemical Properties

Biological Activity

3H-Pyrazol-3-one, 1,2-dihydro-2,4-dimethyl-5-phenyl- (CAS: 113307-34-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

- Molecular Formula : C11H12N2O

- Molar Mass : 188.23 g/mol

- Structural Formula :

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, a study reported that certain pyrazole compounds had Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens. Specifically, compound 9 from the benzofuran–pyrazole series showed significant activity against E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC Value (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 2.50 - 20 | Antimicrobial |

| Ciprofloxacin | N/A | Antibiotic |

Antioxidant Activity

The antioxidant capacity of pyrazole compounds has been evaluated using the DPPH scavenging assay. Various derivatives displayed DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging abilities. The most potent compounds in this respect were identified as having significant potential for further development as antioxidant agents .

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound 4 | 84.16 |

| Compound 6 | 86.42 |

| Compound 9 | 90.52 |

Anti-inflammatory Activity

In vitro studies assessing the anti-inflammatory properties of pyrazole derivatives showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests that these compounds may offer protective effects against inflammatory conditions .

| Compound | HRBC Stabilization (%) |

|---|---|

| Compound 9 | 86.70 |

| Compound 10 | 73.67 |

Anticancer Activity

A study focused on the anticancer properties of pyrazole derivatives highlighted their cytotoxic effects against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The cytotoxicity was measured with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 163.3 |

| HeLa | 170 |

Case Studies

- Antimicrobial Efficacy : A recent investigation into the benzofuran-pyrazole derivatives revealed that compound 9 not only inhibited bacterial growth but also showed potential in disrupting bacterial DNA replication processes .

- Antioxidant Properties : In a comparative study of various pyrazole derivatives, compound 11d exhibited the highest antioxidant activity with a DPPH scavenging rate of approximately 90%, demonstrating its potential for therapeutic applications in oxidative stress-related diseases .

- Cytotoxicity Assessment : The cytotoxic effects of selected pyrazole compounds were assessed in vitro, revealing that modifications in the chemical structure significantly influenced their anticancer activity profiles against both A549 and HeLa cell lines .

Q & A

How can synthetic protocols for 3H-pyrazol-3-one derivatives be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For example, in the synthesis of structurally similar 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, refluxing phenylhydrazine and ethyl acetoacetate in acetic acid under controlled conditions (e.g., 6–8 hours) followed by recrystallization in ethanol yields a pure product . Key variables to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity in subsequent derivatization steps.

- Temperature control : Excessive heat can lead to byproducts; reflux temperatures should be calibrated using differential scanning calorimetry (DSC).

- Purification : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) identifies impurities, while recrystallization in ethanol removes residual reactants .

What advanced analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Basic Research Question

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles, particularly for the pyrazolone ring .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm methyl and phenyl substituents.

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and N–H bending modes (~1550 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

Advanced Research Question

Methodological Answer:

DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections provide accurate predictions of:

- HOMO-LUMO gaps : Critical for understanding redox behavior. Basis sets like 6-311++G(d,p) are recommended for heteroatom-rich systems .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyrazolone ring for derivatization .

- Validation : Compare computed vibrational frequencies (e.g., C=O stretches) with experimental IR data to refine computational models .

How should researchers resolve contradictions between experimental and computational data for this compound?

Advanced Research Question

Methodological Answer:

- Systematic error analysis : For crystallographic data, refine structures using SHELXL’s TWIN/BASF commands to address twinning or disorder .

- Benchmarking : Validate DFT methods against experimental thermodynamic data (e.g., enthalpy of formation) from the NIST Chemistry WebBook .

- Sensitivity testing : Vary computational parameters (e.g., solvent model, basis set) to assess their impact on predicted properties .

What strategies enable the synthesis of novel derivatives with enhanced bioactivity?

Advanced Research Question

Methodological Answer:

- Benzoylation : React the pyrazolone core with benzoyl chloride in dioxane using calcium hydroxide as a base to introduce aryl groups at the N1 position .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties to the phenyl ring for pharmacological screening .

- In silico docking : Prioritize derivatives with favorable binding affinities to target proteins (e.g., cyclooxygenase-2) before synthesis .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation; monitor for peroxide formation if stored in ether .

- Waste disposal : Neutralize acidic byproducts (e.g., acetic acid) with sodium bicarbonate before disposal .

How can researchers address challenges in crystallizing this compound for structural studies?

Advanced Research Question

Methodological Answer:

- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants to optimize crystal growth.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing to mitigate ice formation .

- Data collection : For small crystals, employ synchrotron radiation with a Pilatus detector to enhance resolution .

What thermodynamic databases provide reliable physical property data for this compound?

Basic Research Question

Methodological Answer:

- NIST Chemistry WebBook : Offers vapor pressure, enthalpy of formation, and spectral data .

- CRC Handbook of Chemistry and Physics : Provides melting points, solubility, and density values .

- Cross-reference : Validate discrepancies (e.g., melting point variations) using differential thermal analysis (DTA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.